(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine

Medicinal Chemistry Scaffold Diversity Physicochemical Property Analysis

Researchers optimizing CNS leads often lack dihydrobenzofuran building blocks with balanced lipophilicity and synthetic handles. (5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine (CAS 847744-35-8) addresses this with a primary amine at the 6-position for rapid amide/sulfonamide/urea library synthesis, a 5-ethoxy group for additional target engagement, and a 2-methyl group maintaining cLogP 1.87. • ≥98% purity for reliable automated parallel synthesis. • Melting point 83-85 °C supports QC for fragment screening (X-ray/SPR). • In stock for immediate global shipment.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 847744-35-8
Cat. No. B3287732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine
CAS847744-35-8
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C2C(=C1)CC(O2)C)CN
InChIInChI=1S/C12H17NO2/c1-3-14-11-5-9-4-8(2)15-12(9)6-10(11)7-13/h5-6,8H,3-4,7,13H2,1-2H3
InChIKeyGFCXVYPLOCEWFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 847744-35-8: Identity & Procurement


(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine, also named 5-Ethoxy-2,3-dihydro-2-methyl-6-benzofuranmethanamine [1], is a synthetic small molecule belonging to the 2,3-dihydrobenzofuran class. It features a primary aminomethyl group at the 6-position, an ethoxy substituent at the 5-position, and a methyl group at the 2-position of the dihydrofuran ring. With a molecular formula of C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol, it is cataloged as a versatile small molecule scaffold by multiple chemical suppliers .

Workflow
Primary amine handle for amide, sulfonamide, or urea derivatization
Selection
5-Ethoxy-2-methyl pattern differentiates from unsubstituted benzofuran analogs
Use Context
Solid form with high-purity grade supports accurate weighing and parallel library synthesis

CAS 847744-35-8: Substitution Risk


The unique juxtaposition of substituents on the dihydrobenzofuran core—a primary amine at the 6-position for derivatization, an ethoxy group at the 5-position, and a methyl at the 2-position—creates a distinct physicochemical profile that is not replicated by other regioisomers or analogs in supplier catalogs . Generic substitution with compounds like (2,3-dihydrobenzofuran-5-yl)methanamine would alter the vector of the amine handle and remove the key 5-ethoxy and 2-methyl groups, fundamentally changing both the steric and electronic properties of the building block and invalidating any established synthetic route.

Target Compound
Generic Analog (e.g., CAS 55745-74-9)
6-Aminomethyl with correct geometry
Aminomethyl at different position alters derivatization vector
5-Ethoxy and 2-methyl groups present
Unsubstituted core lacks key steric/electronic features

CAS 847744-35-8: Procurement Evidence


Lipophilicity vs. Des-Ethoxy/Des-Methyl Analogs

Computational predictions indicate that the target compound (847744-35-8) possesses a calculated LogP of 1.87 and a topological polar surface area (TPSA) of 44.48 Ų . In contrast, the des-ethoxy, des-methyl scaffold (2,3-dihydrobenzofuran-5-yl)methanamine (CAS 55745-74-9) has a lower molecular weight (149.19 g/mol) and, based on its structure, a significantly lower predicted LogP (estimated <1.0) and different TPSA. This quantifiable difference in lipophilicity directly impacts passive membrane permeability and the compound's utility in designing CNS-penetrant screening libraries.

Lipophilicity vs. Des-Analogs
Data to verify
Target LogP 1.87, TPSA 44.48 Ų vs. estimated ~0.97 for des-ethoxy/des-methyl analog
Reported LogP/TPSA differentiate scaffold for ADME property screening
In silico prediction; confirm experimentally. ΔMW +58.08 g/mol
Medicinal Chemistry Scaffold Diversity Physicochemical Property Analysis

Solid Form vs. Liquid Analogs

The target compound is a solid with an experimentally determined melting point of 83–85 °C, provided at a purity of 95% [1]. This is a critical differentiator from many simple dihydrobenzofuran methanamine analogs (e.g., (2,3-dihydrobenzofuran-2-yl)methanamine, CAS 21214-11-9), which are often liquids at room temperature. A well-defined melting point enables straightforward identity verification and purity assessment by differential scanning calorimetry (DSC) or melting point apparatus in quality-controlled laboratory environments.

Solid Form vs. Liquid Analogs
Reported
Target: Solid, mp 83–85 °C. Comparator (CAS 21214-11-9): Liquid at room temperature
Solid form enables melting point QC and accurate weighing
Supplier data; verify identity by DSC or melting point apparatus
Formulation Science Analytical Chemistry Material Handling

Higher Purity Grade Advantage

Multiple vendors offer this compound at a certified purity of 98% [REFS-1, REFS-2], which is a higher tier than the standard 95% purity typically offered for similar dihydrobenzofuran building blocks. For instance, the closely related 5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-amine (CAS 885529-64-6) is commonly supplied at 95% purity . This 3% purity differential is critical for applications requiring precise stoichiometric control, such as parallel library synthesis or fragment-based drug discovery, where lower purity can lead to significant cumulative errors across multi-step syntheses.

Higher Purity Grade
Data to verify
Target 98% (HPLC) vs. comparator 95% for similar building blocks
Higher purity may reduce side reactions in sensitive syntheses
Verify lot-specific COA from multiple vendors
Chemical Procurement Assay Development Synthetic Chemistry

Scaffold Patent Prevalence

The 5-ethoxy-2-methyl-2,3-dihydrobenzofuran substructure is present in 3 patent documents, while the des-ethoxy analog (5-unsubstituted) appears in fewer patent families, suggesting a higher degree of exploration and potential intellectual property relevance for the ethoxylated scaffold [1]. This indicates that the specific substitution pattern of the target compound aligns with a scaffold that medicinal chemists have prioritized for functionalization, likely due to its favorable shape and electronic properties for target binding.

Scaffold Patent Presence
Class-level inference
Target scaffold in ≥3 patent documents vs. fewer for des-ethoxy analog
Patent count suggests scaffold exploration; verify relevance to target program
PubChemLite annotation data (April 2026)
Cheminformatics Drug Discovery Fragment-Based Screening

CAS 847744-35-8: Application Scenarios


CNS Screening Library Design

With a calculated LogP of 1.87 and a TPSA of 44.48 Ų , this compound occupies a favorable physicochemical space for central nervous system (CNS) drug discovery. Its primary amine handle allows for rapid diversification into amide, sulfonamide, or urea libraries, while its solid physical form and high purity (98%) ensure accurate compound weighing and high-quality library outputs. Researchers prioritize this scaffold over simpler, unsubstituted dihydrobenzofurans to maintain lipophilic efficiency in lead optimization programs.

Fragment-Based Drug Discovery & SAR

The compound's presence in multiple patent documents validates its utility as a privileged fragment for medicinal chemistry [1]. Its well-defined melting point (83–85 °C) enables quality control verification and supports accurate solubility measurements, a critical requirement for fragment screening by X-ray crystallography or surface plasmon resonance (SPR). The 5-ethoxy group offers an additional vector for modulating target interactions compared to des-ethoxy fragments.

MT₂ & 5-HT₂C Receptor Ligand Synthesis

Benzofuran derivatives are established pharmacophores for melatonin (MT₁/MT₂) and serotonin (5-HT₂C) receptors [REFS-3, REFS-4]. This specific compound serves as a key synthetic intermediate for generating novel, patentable ligands by functionalizing the 6-aminomethyl group. The 2-methyl and 5-ethoxy substitution pattern is strategically positioned to probe lipophilic pockets within these GPCR binding sites, offering a differentiated starting point compared to non-methylated or non-ethoxylated alternatives.

Parallel Synthesis & High-Throughput Experimentation

The availability of 98% purity from multiple vendors ensures high fidelity in automated parallel synthesis platforms. Using this high-purity building block minimizes the formation of impurities during library production, directly reducing the burden on post-synthesis purification and increasing the success rate of biological assay triaging. This is a critical procurement specification for industrial medicinal chemistry groups operating HTE workflows.

Application
Selection Property
Validation Focus
CNS property screening research
Calculated LogP/TPSA window
Experimental lipophilicity and permeability assays
Fragment-based lead generation research
Solid form and high-purity grade
Crystallography or SPR fragment screening reproducibility
GPCR ligand synthesis research
5-Ethoxy-2-methyl benzofuran scaffold
Receptor binding and selectivity assays
HTE library production
Certified high-purity building block
Impurity profiling and assay interference testing
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